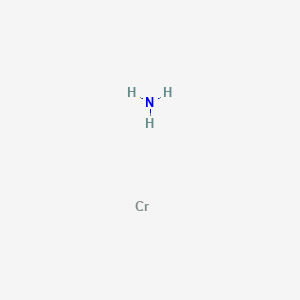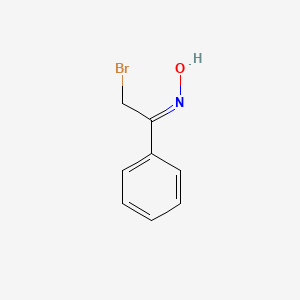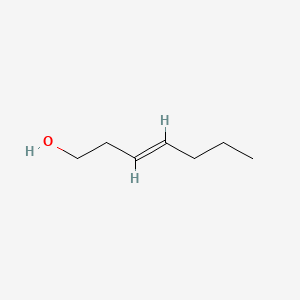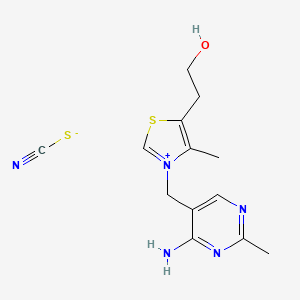
MANGANESE PHTHALOCYANINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese Phthalocyanine (MnPc) is an organic compound with a chemical formula of C32H16MnN8 . It is a member of the phthalocyanine family and is known for its vibrant blue-green hue . MnPc is used in various applications including scientific research, drug delivery, and catalysis . It is also used as a coating of quartz crystals for detecting H2S , and to discriminate between cheese varieties and detect volatile hazardous compounds .
Molecular Structure Analysis
MnPc has a molecular weight of 567.4611 . Its structure consists of aromatic tetrameric ring systems, where the four isoindole rings joined by azomethine bridges form an extensively delocalized 18-π electron system .Physical And Chemical Properties Analysis
MnPc is characterized by its high chemical, thermal, and light stability . It has a rather small ionization potential, a small band gap, and a large electron affinity . These properties make MnPc a versatile material with diverse applications.Aplicaciones Científicas De Investigación
Peroxidase-like Activity for Anti-tumor Therapy
MnPC nanoparticles have been synthesized to exhibit peroxidase-like (POD-like) catalytic activities, which are particularly useful in cancer therapy. These nanoparticles generate free radicals that inhibit the proliferation of cancer cells. The nano-assemblies of MnPC show shape-dependent catalytic activities and are designed to accumulate at tumor sites through the enhanced permeability and retention effect (EPR). They demonstrate higher catalytic activity in the acidic tumor-like microenvironment, offering a promising approach for catalytic tumor therapy .
Electrophotography
MnPC is used in electrophotography due to its photoconductive properties. It plays a crucial role in the development of high-quality electrophotographic layers and is involved in the charge generation and transport processes essential for producing images on electrophotographic films .
Photovoltaic and Solar Cells
The compound is also applied in photovoltaic and solar cells as a photosensitizer. MnPC can improve the efficiency of solar cells by enhancing light absorption and charge separation, contributing to the development of cost-effective and efficient solar energy solutions .
Molecular Electronics
In the field of molecular electronics, MnPC is investigated for its potential use in creating molecular electronic devices. Its stable macrocyclic structure allows for the development of components like switches, diodes, and transistors at the molecular level .
Sensor Technology
MnPC coatings on quartz crystals are used as sensors for detecting various substances, including hydrogen sulfide (H2S). These sensors can discriminate between different cheese varieties, detect volatile hazardous compounds, and identify spoilt fruit, showcasing the compound’s versatility in sensor technology .
Water-Oxidation Reaction
MnPC is explored for its application in water-oxidation reactions, which are crucial for artificial photosynthesis and renewable energy storage systems. The strong donor power of phthalocyanine ligands tightly binds manganese, stabilizing it under moderate conditions and enhancing its reactivity in water-oxidation processes .
Mecanismo De Acción
Manganese phthalocyanine (MnPc) is a compound of manganese and phthalocyanine, known for its high binding affinity and stability under moderate conditions .
Target of Action
MnPc primarily targets manganese due to its high binding affinity . This effect is crucial as phthalocyanines tightly bind manganese and stabilize it under moderate conditions . The strong donor power of phthalocyanine is also suggested as a critical factor to stabilize high-valent manganese phthalocyanine .
Mode of Action
MnPc interacts with its targets, resulting in changes that are observable under harsh electrochemical water oxidation .
Biochemical Pathways
The biochemical pathways affected by MnPc involve the generation of free radicals, which inhibit the proliferation of cancer cells . The MnPc nano-assemblies exhibit shape-dependent peroxidase-like (POD-like) catalytic activities .
Pharmacokinetics
The assembly of mnpc had a water-dispersed nanostructure, which is conducive to accumulation at tumor sites through the enhanced permeability and retention effect (epr) .
Result of Action
The result of MnPc’s action is the generation of catalytic oxide particles, which are the true catalyst for water oxidation . In the context of anti-tumor therapy, MnPc effectively impedes the glucose supply to tumor cells and suppresses their energy metabolism .
Action Environment
The action of MnPc is influenced by environmental factors. For instance, the assembly showed higher catalytic activity only emerged under the acidic tumor-like microenvironment . This highly efficient microenvironmental response caused less damage to normal tissues in biomedical applications .
Safety and Hazards
Propiedades
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Mn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIFYHOILPYQKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16MnN8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese phthalocyanine | |
CAS RN |
14325-24-7 |
Source


|
| Record name | Manganese phthalocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14325-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








